molecular formula C12H13ClO4 B2892328 Ethyl 2-(4-chlorophenoxy)acetoacetate CAS No. 119138-47-5

Ethyl 2-(4-chlorophenoxy)acetoacetate

Cat. No. B2892328
Key on ui cas rn: 119138-47-5
M. Wt: 256.68
InChI Key: BYSZRJCFCVJFOC-UHFFFAOYSA-N
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Patent
US04981849

Procedure details

Ethyl 2-(4-chlorophenoxy)acetoacetate (90.3 g, 0.353 mol) was added dropwise to sulfuric acid (240 ml) stirred at 0° C. The resulting suspension was stirred at 0° C for 3.5 hours, poured onto crushed ice and the mixture stirred for 0.5 hours. The mixture was extracted with toluene and the organic phase was washed with 5% sodium bicarbonate and water. The organic phase was dried with magnesium sulfate, filtered and concentrated. The crude product was recrystallized from cyclohexane to give 54.5 g (65%) of ethyl 5-chloro-3-methyl-2-benzofurancarboxylate: mp 80°-82° C.
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH:7]([C:13]([CH3:15])=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]2[O:6][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:13]([CH3:15])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
90.3 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)OCC)C(=O)C)C=C1
Name
Quantity
240 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 0° C for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 hours
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene
WASH
Type
WASH
Details
the organic phase was washed with 5% sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=C(O2)C(=O)OCC)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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